2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, showing enhanced biological activity.
Uniqueness: 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethyl substitution contribute to its solubility and reactivity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-3-6-4-8-10-9(13)7(14-2)5-12(8)11-6/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
YCJFNSXSDJNOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(C(=O)NC2=C1)OC |
Origin of Product |
United States |
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